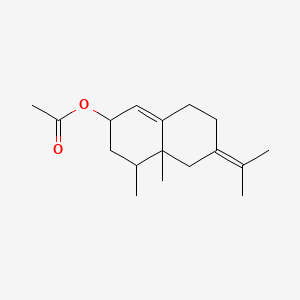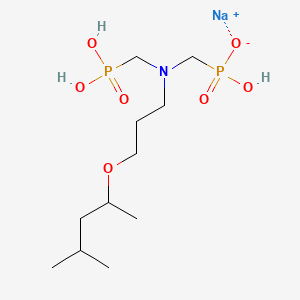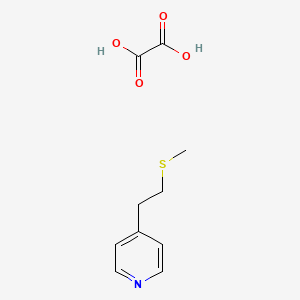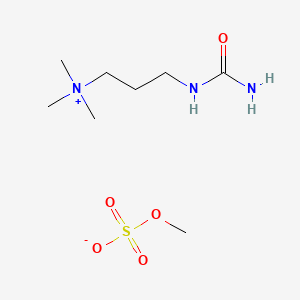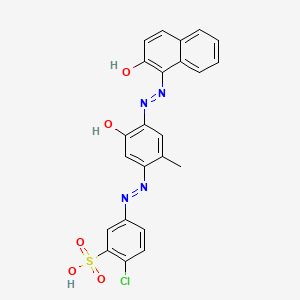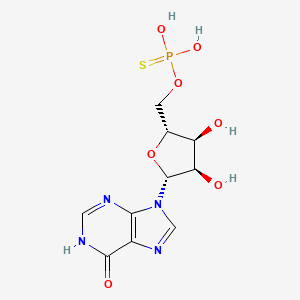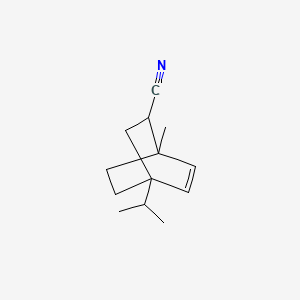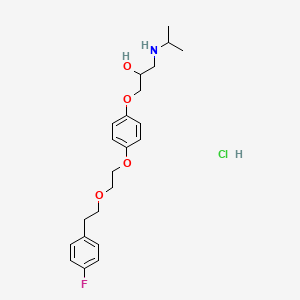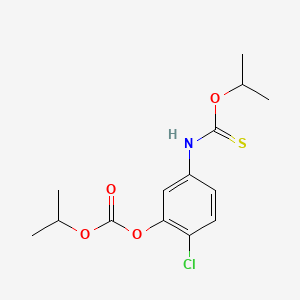
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is a complex organic compound with the molecular formula C14H18ClNO4S. This compound is known for its unique chemical structure, which includes a chlorinated phenyl ring, a thioxomethyl group, and an ester linkage. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with isopropyl chloroformate in the presence of a base to form the corresponding carbonate ester. This intermediate is then reacted with 1-methylethyl thioxomethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is utilized in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxomethyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl methyl ester
- Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl ethyl ester
Uniqueness
Compared to similar compounds, carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester has a unique combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the isopropyl ester group enhances its solubility and stability, making it more suitable for certain applications .
Propriétés
Numéro CAS |
165549-91-7 |
|---|---|
Formule moléculaire |
C14H18ClNO4S |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
[2-chloro-5-(propan-2-yloxycarbothioylamino)phenyl] propan-2-yl carbonate |
InChI |
InChI=1S/C14H18ClNO4S/c1-8(2)18-13(21)16-10-5-6-11(15)12(7-10)20-14(17)19-9(3)4/h5-9H,1-4H3,(H,16,21) |
Clé InChI |
AQSIBZSWJPOYIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


